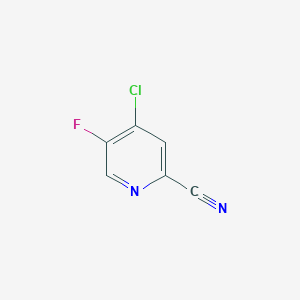

4-Chloro-5-fluoropicolinonitrile

説明

Significance of Halogenated Pyridine (B92270) Derivatives in Modern Organic Synthesis

Halogenated pyridine derivatives are cornerstone building blocks in the fields of medicinal chemistry and materials science. chemrxiv.orgnih.govresearchgate.netchemrxiv.org Their importance stems from the versatile reactivity of the carbon-halogen bond, which allows for a wide array of subsequent chemical transformations. chemrxiv.org The presence of a halogen atom on the pyridine ring enables chemists to introduce various functional groups with a high degree of regiocontrol, a critical aspect in the synthesis of complex molecules. nih.gov

Overview of Picolinonitrile Scaffolds as Versatile Building Blocks

A molecular scaffold is defined as the core structure of a molecule that serves as a template for attaching various functional groups. mdpi.com Picolinonitrile scaffolds, which are pyridine rings substituted with a nitrile group, are considered highly versatile building blocks in organic synthesis. mdpi.comnih.govnih.gov The nitrile group is a valuable functional group that can participate in a variety of chemical reactions, including hydrolysis, reduction, and cycloadditions, to generate a diverse range of other functional groups and heterocyclic systems.

The combination of the pyridine ring and the nitrile group in picolinonitriles provides a platform for creating complex molecular architectures. mdpi.comnih.gov These scaffolds are instrumental in the design and synthesis of novel compounds with specific biological activities or material properties. mdpi.com The ability to modify both the pyridine ring and the nitrile group allows for fine-tuning of the molecule's characteristics to meet the desired application. mdpi.com

Positioning of 4-Chloro-5-fluoropicolinonitrile within Fluorinated and Chlorinated Picolinonitrile Chemistry

This compound is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 4-position, a fluorine atom at the 5-position, and a nitrile group at the 2-position. This specific arrangement of substituents confers unique electronic and steric properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

The presence of both chlorine and fluorine atoms on the picolinonitrile scaffold is significant. The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the chlorine atom provides a reactive site for further functionalization through nucleophilic substitution or cross-coupling reactions. nih.gov The synthesis of this compound is often achieved through halogen exchange reactions, starting from a more heavily chlorinated precursor like 3,4,5,6-tetrachloropicolinonitrile. This process involves the selective replacement of chlorine atoms with fluorine using reagents such as potassium fluoride (B91410).

The reactivity of this compound allows it to be a precursor to a variety of more complex molecules. For instance, it can undergo nucleophilic substitution reactions to replace the chlorine or fluorine atoms, or it can be utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1260663-56-6 |

| Molecular Formula | C₆H₂ClFN₂ |

| Molecular Weight | 156.54 g/mol |

| IUPAC Name | 4-chloro-5-fluoropyridine-2-carbonitrile |

| InChI Key | BBKXFSJFVSCOKU-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N=CC(=C1Cl)F)C#N |

Data sourced from

Table 2: Comparison of this compound with Structurally Related Compounds

| Compound Name | Structure | Key Differences and Synthetic Notes |

| 4-Chloro-5-fluoro-2-methylpyridine | Replaces the nitrile group with a methyl group. The methyl group reduces the electrophilicity compared to the nitrile group. | Prepared through halogenation and alkylation of pyridine precursors. |

| 4-Chloro-5-fluoropyrimidine | A pyrimidine (B1678525) core instead of a pyridine core. | Synthesized from fluorination and amination of chloropyrimidines. nih.gov |

| 4-Chloro-3-fluoropicolinonitrile | Isomeric compound with fluorine at the 3-position. | The positional difference of the fluorine atom can influence reactivity and biological activity. fluorochem.co.uk |

Data sourced from nih.govfluorochem.co.uk

Structure

2D Structure

3D Structure

特性

CAS番号 |

1260663-56-6 |

|---|---|

分子式 |

C6H2ClFN2 |

分子量 |

156.54 g/mol |

IUPAC名 |

4-chloro-5-fluoropyridine-2-carbonitrile |

InChI |

InChI=1S/C6H2ClFN2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H |

InChIキー |

BBKXFSJFVSCOKU-UHFFFAOYSA-N |

正規SMILES |

C1=C(N=CC(=C1Cl)F)C#N |

製品の起源 |

United States |

Chemical Reactivity and Transformation Pathways of 4 Chloro 5 Fluoropicolinonitrile

Nucleophilic Aromatic Substitution (SₙAr) Reactions

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction class for 4-Chloro-5-fluoropicolinonitrile. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. This process is distinct from electrophilic aromatic substitution as it involves an electron-poor aromatic ring being attacked by a nucleophile. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing this intermediate.

Regioselectivity and Mechanistic Considerations

The SₙAr reactions of this compound exhibit a notable degree of regioselectivity, which is the preference for reaction at one position over another. The electron-withdrawing nature of the nitrile group and the pyridine (B92270) nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.

The generally accepted mechanism for SₙAr involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate (the Meisenheimer complex). libretexts.org This step disrupts the aromaticity of the ring.

Elimination of the leaving group: The aromaticity is restored by the departure of the leaving group, resulting in the final substituted product.

In the case of this compound, both the chlorine and fluorine atoms can act as leaving groups. The relative reactivity of halogens in SₙAr reactions is often F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the fact that the formation of the Meisenheimer complex is typically the rate-determining step, and fluorine's high electronegativity strongly stabilizes the transition state leading to this intermediate. masterorganicchemistry.com

The regioselectivity of the substitution is influenced by the electronic properties of the substituents on the pyridine ring. The nitrile group at the 2-position and the ring nitrogen exert a strong electron-withdrawing effect, particularly at the ortho and para positions relative to them. This makes the C4 and C6 positions more susceptible to nucleophilic attack. In this compound, the C4 position, bearing the chlorine atom, is activated by the para-positioned nitrile group and the ortho-positioned ring nitrogen. The C5 position with the fluorine atom is also activated. The precise site of nucleophilic attack can depend on the nature of the incoming nucleophile and the reaction conditions. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the most likely site of substitution by evaluating the LUMO (Lowest Unoccupied Molecular Orbital) coefficients of the substrate. A higher LUMO coefficient at a particular carbon atom indicates greater susceptibility to nucleophilic attack. mdpi.comnih.gov

Transformations of the Nitrile Moiety

The nitrile group (-C≡N) of this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of other functional groups.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under acidic or basic conditions to first form a primary amide, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.com This two-step process is a common method for converting nitriles into these valuable functional groups. chemistrysteps.comresearchgate.netorganic-chemistry.org

The reaction can be performed using strong acids like sulfuric acid or hydrochloric acid, or strong bases like sodium hydroxide. Milder methods, sometimes referred to as 'dry' hydrolysis, can also be employed, for instance, by heating the nitrile with a carboxylic acid like phthalic acid, which acts as a water source in situ. mdpi.orgresearchgate.net

Table 1: Examples of Nitrile Hydrolysis Conditions

| Starting Material | Reagents and Conditions | Product | Reference |

| Benzonitrile | Phthalic acid, 250°C, 10 atm, 20 min | Benzoic acid | mdpi.org |

| Benzamide | Phthalic anhydride, 250°C, 10 atm, 15 min | Benzoic acid | mdpi.org |

| General Amides | Visible light, photoresponsive o-nitroanilides | Carboxylic Acids | organic-chemistry.org |

Reduction to Amines and Aldehydes

The nitrile group can be reduced to a primary amine or an aldehyde. The reduction to a primary amine (R-CH₂NH₂) is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

A process known as reductive amination can also be used, where an aldehyde or ketone reacts with an amine to form an imine, which is then reduced to an amine. masterorganicchemistry.comorganic-chemistry.org While not a direct reduction of the nitrile in one step, it's a related transformation in amine synthesis.

The partial reduction of a nitrile to an aldehyde is a more challenging transformation as the initially formed imine intermediate is prone to further reduction. However, specific reagents and conditions have been developed to achieve this. One common method involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by an aqueous workup.

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that readily add to the electrophilic carbon atom of the nitrile group. wikipedia.org

Reaction with a Grignard reagent, followed by acidic hydrolysis, yields a ketone. masterorganicchemistry.comnih.govmasterorganicchemistry.com The initial addition of the Grignard reagent to the nitrile forms an imine salt intermediate. Subsequent hydrolysis of this intermediate furnishes the ketone. masterorganicchemistry.com

Table 2: Synthesis of Ketones from Nitriles using Grignard Reagents

| Nitrile Substrate | Grignard Reagent | Final Product (after hydrolysis) | Reference |

| Benzonitrile | Methylmagnesium bromide | Acetophenone (B1666503) | masterorganicchemistry.com |

| 4-Amino-2-chloronicotinonitrile | Various Grignard reagents | 3-Substituted 5-chloro-1,6-naphthyridin-4-ones | nih.gov |

Organolithium reagents also add to nitriles in a similar fashion to produce ketones after hydrolysis. wikipedia.org

Cycloaddition and Cyclocondensation Reactions

The nitrile group can participate in cycloaddition reactions, where it acts as a dienophile or a dipolarophile. For instance, in [4+2] cycloaddition reactions (Diels-Alder reactions), a nitrile can react with a diene, although this is more common for nitriles activated by electron-withdrawing groups. rsc.orgmdpi.com 1,3-Dipolar cycloaddition reactions involving nitrile oxides are also a well-established method for synthesizing five-membered heterocyclic rings. researchgate.netresearchgate.net

Cyclocondensation reactions involve the reaction of the nitrile group with another functional group, often in the same molecule or in a separate reactant, to form a cyclic compound. An example is the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, which proceeds through an initial addition of a Grignard reagent to the nitrile, followed by an intramolecular cyclocondensation. nih.gov

Reactivity of Halogen Substituents

The chlorine and fluorine atoms attached to the pyridine core at positions 4 and 5, respectively, are the primary sites for chemical modification. Their distinct electronic and steric environments allow for selective reactions, making this compound a valuable intermediate in the synthesis of more complex molecules.

Halogen exchange reactions are a fundamental method for the synthesis of this compound itself. The process typically starts from a more readily available polychlorinated precursor, 3,4,5,6-tetrachloropicolinonitrile. Through a nucleophilic aromatic substitution (SNAr) mechanism, chlorine atoms are selectively replaced by fluorine.

This transformation is commonly achieved using alkali metal fluorides, such as potassium fluoride (B91410) (KF) or cesium fluoride (CsF), in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N-methylpyrrolidinone (NMP). The choice of solvent is critical as it needs to solubilize both the organic substrate and the inorganic fluoride salt. The reaction temperature is carefully controlled, typically between 70°C and 150°C, to ensure a sufficient reaction rate while minimizing the formation of over-fluorinated byproducts. Precise control of the stoichiometry of the fluoride source is also essential to achieve high conversion to the desired this compound.

An alternative approach for synthesizing this compound involves a halogen redistribution reaction, or cross-metathesis, between 3,4,5,6-tetrachloropicolinonitrile and other fluorinated picolinonitriles at elevated temperatures without a solvent.

Table 1: Halogen Exchange Reaction for the Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Key Features |

| 3,4,5,6-Tetrachloropicolinonitrile | KF or CsF | DMSO or NMP | 70-150 | Nucleophilic aromatic substitution; requires stoichiometric control. |

Once synthesized, the two halogen atoms on the this compound ring exhibit different reactivities, which can be exploited for selective functionalization. In nucleophilic aromatic substitution reactions, the carbon-chlorine bond is generally more labile than the carbon-fluorine bond. The C-F bond is significantly stronger than the C-Cl bond, making the chlorine atom a better leaving group in this context. quora.comquora.com This difference in reactivity allows for the selective replacement of the chlorine atom at the 4-position while leaving the fluorine atom at the 5-position intact.

This chemoselectivity is a key feature in the synthetic utility of this compound, enabling its use in the construction of more complex substituted pyridines. For instance, it can participate in nucleophilic substitution reactions where the chlorine atom is displaced by various nucleophiles. It is also utilized in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds at the 4-position. While specific documented examples for this compound are not extensively detailed in readily available literature, the general principles of SNAr on electron-deficient halo-pyridines strongly support the higher reactivity of the C4-chlorine. The electron-withdrawing nitrile group further activates the 4-position towards nucleophilic attack.

Table 2: General Reactivity of Halogens in this compound

| Position | Halogen | Bond Strength | Reactivity in SNAr |

| 4 | Chlorine | Weaker | More reactive, better leaving group. quora.comquora.com |

| 5 | Fluorine | Stronger | Less reactive. quora.comquora.com |

Radical Reaction Pathways in Functionalization

Information regarding the radical reaction pathways for the functionalization of this compound is not well-documented in the current scientific literature. While radical C-H functionalization and photoredox catalysis have emerged as powerful tools for the modification of aromatic and heteroaromatic systems, specific applications to this particular compound are yet to be extensively reported. nih.govbeilstein-journals.org

In theory, the pyridine ring of this compound could be susceptible to radical attack. However, the presence of two halogen substituents and a nitrile group would significantly influence the regioselectivity of such reactions. The development of radical-mediated functionalization methods for this compound would represent a novel avenue for its derivatization, potentially allowing for the introduction of a wider range of functional groups that are not accessible through traditional ionic pathways. Future research in this area could unlock new synthetic possibilities for this versatile building block.

Despite a comprehensive search for scientific literature and patent databases, specific experimental spectroscopic data for this compound, including detailed findings for ¹H NMR, ¹⁹F NMR, HRMS, and FT-IR, is not publicly available.

General principles of spectroscopic analysis allow for the prediction of expected spectral characteristics, but the precise, experimentally determined data required for a thorough and scientifically accurate characterization as outlined is not accessible in the searched resources. For instance, while the molecular formula C₆H₂ClFN₂ is known, and the theoretical exact mass can be calculated for high-resolution mass spectrometry, no published experimental mass-to-charge ratio has been found. Similarly, characteristic infrared absorption bands for the nitrile and fluoro-aromatic groups can be estimated, but a detailed experimental spectrum is not available. For NMR analysis, the expected proton and fluorine environments can be identified, but their specific chemical shifts and coupling constants, which are crucial for unambiguous structural confirmation, are not documented in the available literature.

Due to the absence of this specific data, it is not possible to generate the requested detailed article with scientifically accurate, research-backed findings for each specified analytical technique. The creation of such an article would require access to proprietary industrial data or the primary analytical results from a laboratory that has synthesized and characterized this specific compound.

Spectroscopic and Advanced Analytical Characterization of 4 Chloro 5 Fluoropicolinonitrile

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its specific chemical structure. While specific experimental Raman spectral data for 4-chloro-5-fluoropicolinonitrile is not widely available in the public domain, theoretical calculations and analysis of structurally similar compounds can provide an expected spectral profile.

For related heterocyclic compounds, density functional theory (DFT) calculations are often employed to predict Raman active vibrational modes. For instance, studies on similar chlorinated and fluorinated aromatic rings reveal characteristic bands corresponding to C-Cl, C-F, and C≡N stretching, as well as pyridine (B92270) ring vibrations. It is anticipated that the Raman spectrum of this compound would exhibit key signals corresponding to these functional groups.

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C≡N Stretch | ~2240 - 2220 |

| Pyridine Ring Breathing | ~1000 - 980 |

| C-Cl Stretch | ~800 - 600 |

| C-F Stretch | ~1250 - 1000 |

Note: The data in this table is predictive and based on characteristic vibrational frequencies of similar functional groups and structures. Actual experimental values may vary.

Electronic Absorption Spectroscopy (e.g., Ultraviolet-Visible Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π→π* and n→π* transitions within the pyridine ring and the nitrile group. The substitution pattern on the pyridine ring, with both a chloro and a fluoro group, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax).

While a specific experimental UV-Vis spectrum for this compound is not readily found in published literature, analysis of analogous compounds suggests that the primary absorption bands would likely occur in the UV region. For monitoring the compound, a standard wavelength such as 254 nm is often utilized in chromatographic detection.

Table 2: Expected Electronic Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Methanol or Acetonitrile | ~260 - 280 | Data not available |

Note: The λmax value is an estimate based on the electronic properties of similar aromatic nitriles. The molar absorptivity would need to be determined experimentally.

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of chemical compounds and for monitoring the progress of chemical reactions. For a compound like this compound, a reverse-phase HPLC method would be the most common approach for purity assessment.

In a typical reverse-phase setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound is determined by integrating the area of the main peak and any impurity peaks in the resulting chromatogram. While a specific, validated HPLC method for this compound is not publicly detailed, a general method can be proposed based on standard practices for similar small molecules.

Table 3: General HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic or trifluoroacetic acid) |

| Gradient | Isocratic or Gradient elution, to be optimized |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: These are general starting conditions and would require optimization for the specific sample and HPLC system to achieve the best separation and peak shape.

Computational and Theoretical Investigations of 4 Chloro 5 Fluoropicolinonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov DFT calculations are employed to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules like 4-chloro-5-fluoropicolinonitrile.

In a typical DFT study, the molecule's geometry is optimized to find the lowest energy conformation. For this compound, this would involve calculating the precise bond lengths and angles of its substituted pyridine (B92270) ring. Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly used for such calculations. jocpr.com These calculations provide a detailed three-dimensional structure of the molecule. For a related compound, 4-chloro-5-fluoro-1,2-phenylenediamine, DFT calculations using the B3LYP/6-31G(*) method were performed to achieve a full structure optimization. nih.gov

Vibrational frequency analysis, often performed following geometry optimization, predicts the infrared (IR) and Raman spectra. jocpr.com This analysis helps in the characterization of the molecule and confirms that the optimized structure corresponds to a true energy minimum. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be derived from these vibrational calculations. jocpr.com

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C-Cl Bond Length (Å) | ~1.74 |

| C-F Bond Length (Å) | ~1.35 |

| C-C≡N Bond Length (Å) | ~1.45 |

| C≡N Bond Length (Å) | ~1.16 |

| C-C-N Bond Angle (°) | ~120 |

Reaction Mechanism Elucidation

Understanding the reaction mechanisms involved in the synthesis of this compound is key to controlling reaction outcomes and improving yields. Computational studies are vital in mapping out these complex pathways.

The primary synthesis route for this compound often involves a nucleophilic aromatic substitution (SₙAr) reaction. This process typically starts with a precursor like 3,4,5,6-tetrachloropicolinonitrile, where chlorine atoms are selectively replaced by fluorine using a fluoride (B91410) source like KF or CsF in a polar aprotic solvent. The fluoride ion (F⁻), a nucleophile, attacks the electron-deficient pyridine ring, leading to the substitution of a chloride ion.

Computational modeling of this SₙAr pathway involves identifying the transition states and intermediates. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. Theoretical calculations can map the potential energy surface of the reaction, revealing the energy barriers (activation energies) associated with the formation and collapse of this intermediate. This modeling helps to understand why substitution occurs at specific positions on the pyridine ring.

For multi-step reactions, identifying the rate-determining step (the slowest step) and the selectivity-determining step is crucial for optimization. In the context of pyridine halogenation, computational and experimental studies on related systems have shown that the nature of the halogenating agent can alter the selectivity-determining step. chemrxiv.orgchemrxiv.org For instance, in halogenations via Zincke imine intermediates, chlorination and bromination regioselectivity is determined by an irreversible C-Hal bond-forming step, whereas for iodination, a subsequent deprotonation step dictates the outcome. chemrxiv.org

While the direct synthesis of this compound proceeds via an SₙAr pathway, the chemistry of pyridines involves other important transient intermediates that are studied computationally. Zincke imine intermediates, formed by the ring-opening of pyridinium (B92312) salts, serve as a powerful example. nih.govnsf.gov This strategy transforms an electron-deficient pyridine into a series of polarized, electron-rich alkenes. chemrxiv.org

This temporary conversion allows for highly regioselective reactions, such as halogenation at the 3-position, which is otherwise difficult to achieve. chemrxiv.orgnih.gov Computational studies have been essential in understanding the reactivity of these Zincke imine intermediates. chemrxiv.org DFT calculations show how the electronic structure of the opened ring directs electrophiles to specific positions before the ring is closed to regenerate the pyridine scaffold. chemrxiv.org This ring-opening, halogenation, ring-closing sequence provides a synthetic alternative for creating specifically substituted pyridines, and the mechanisms are heavily investigated through computational modeling. chemrxiv.orgnih.gov

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity. Analyses like Frontier Molecular Orbital theory provide a framework for understanding and predicting this behavior.

Frontier Molecular Orbital (FMO) theory is a powerful tool for explaining chemical reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. aimspress.comnih.gov For this compound, DFT calculations can determine the energies of these orbitals and their spatial distribution.

The analysis would likely show that the LUMO is distributed over the pyridine ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing chlorine and nitrile groups. This distribution indicates the sites most susceptible to nucleophilic attack. The HOMO, conversely, would likely be associated with the lone pairs of the nitrogen atom and the π-system of the ring. Understanding the shapes and energies of these orbitals is key to predicting the molecule's behavior in chemical reactions. aimspress.combhu.ac.in

| Parameter | Illustrative Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.5 | Represents electron-donating ability. |

| LUMO Energy | -1.8 | Represents electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 | Indicates chemical reactivity and kinetic stability. aimspress.comnih.gov |

Strategic Applications of 4 Chloro 5 Fluoropicolinonitrile As a Synthetic Building Block

Precursor to Fluorinated Pyridine (B92270) Derivatives with Potential Bioactivity

The presence of fluorine in organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties. 4-Chloro-5-fluoropicolinonitrile serves as a key starting material for the introduction of the fluorinated pyridine motif into a variety of molecular scaffolds, leading to the development of novel compounds with potential therapeutic and agricultural applications.

Synthesis of Fluorinated Piperidine Scaffolds

Fluorinated piperidines are important structural motifs found in many biologically active compounds. nih.govnih.gov The synthesis of these scaffolds often involves multi-step procedures. While direct synthesis from this compound is not extensively documented in publicly available literature, its structure suggests potential pathways for the construction of fluorinated piperidine rings. The nitrile group can be reduced to an aminomethyl group, and the chlorine atom can be displaced by various nucleophiles, setting the stage for cyclization reactions to form the piperidine ring. The fluorine atom's presence on the pyridine ring can influence the basicity and conformational preferences of the resulting piperidine derivatives, which are critical factors for their biological activity. nih.gov

Derivatization towards Agrochemical Intermediates

The pyridine ring is a common feature in many modern agrochemicals due to its favorable biological and environmental profile. agropages.comnih.gov Fluorinated pyridine derivatives, in particular, have shown enhanced efficacy as herbicides, insecticides, and fungicides. agropages.com this compound is a valuable intermediate for the synthesis of such agrochemicals. The chlorine and nitrile functionalities can be readily converted into other groups, allowing for the attachment of various pharmacophores. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, while the chlorine atom can be substituted through nucleophilic aromatic substitution reactions. These transformations enable the synthesis of a wide array of fluorinated pyridine-based agrochemical intermediates.

Table 1: Potential Agrochemical Intermediates from this compound

| Starting Material | Reagents and Conditions | Product | Potential Application |

| This compound | 1. H₂O, H⁺ or OH⁻2. SOCl₂ | 4-Chloro-5-fluoropicolinoyl chloride | Herbicide/Fungicide Synthesis |

| This compound | R-NH₂, Base | 4-(Alkylamino)-5-fluoropicolinonitrile | Insecticide/Herbicide Synthesis |

| This compound | NaCN, DMSO | 5-Fluoro-pyridine-3,4-dicarbonitrile | Precursor for complex heterocycles |

This table is illustrative and based on general synthetic transformations of similar compounds.

Application in Pharmaceutical Lead Compound Synthesis

The incorporation of chlorine and fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to improve their pharmacological properties. nih.gov this compound provides a scaffold that combines both of these beneficial halogens with a versatile nitrile group. This makes it an attractive starting point for the synthesis of novel pharmaceutical lead compounds. nih.gov The reactivity of the chlorine atom allows for the introduction of various side chains through cross-coupling reactions or nucleophilic substitutions, while the nitrile group can be transformed into amines, amides, or carboxylic acids, which are common functionalities in drug molecules. The resulting fluorinated and chlorinated pyridine derivatives have the potential to exhibit a wide range of biological activities.

Construction of Polycyclic Nitrogen Heterocycles (e.g., Quinazolinones, Pyrimidinimines)

Polycyclic nitrogen heterocycles, such as quinazolinones and pyrimidinimines, are important classes of compounds with diverse biological activities, including anticancer and antimicrobial properties. nih.govorganic-chemistry.orgsnv63.runih.govscilit.com The nitrile group of this compound can serve as a key functional group for the construction of these fused heterocyclic systems. For example, it can undergo cyclization reactions with ortho-amino-substituted aromatic or heteroaromatic compounds to form quinazolinone-like structures. The presence of the chloro and fluoro substituents on the pyridine ring of the starting material would result in the formation of novel, halogenated polycyclic heterocycles, which could exhibit unique biological profiles. While specific examples starting from this compound are not readily found in the literature, the general reactivity of the picolinonitrile scaffold suggests its utility in this area. organic-chemistry.org

Role in Ligand Synthesis for Metal Complexes

The pyridine nitrogen atom and the nitrile group in this compound can act as coordination sites for metal ions, making it a potential building block for the synthesis of novel ligands for metal complexes. nih.govnih.govdntb.gov.ua By modifying the chlorine and nitrile functionalities, a variety of bidentate and polydentate ligands can be prepared. For instance, the nitrile group can be converted to an amidine or a carboxylic acid, introducing additional coordination sites. The chlorine atom can be substituted with other donor groups. The resulting metal complexes could find applications in catalysis, materials science, and medicinal chemistry. The electronic properties of the pyridine ring, influenced by the electron-withdrawing fluoro and cyano groups, can fine-tune the coordination properties of the resulting ligands and the reactivity of the corresponding metal complexes.

Enabling Platform for Chemo- and Regioselective Functionalization of Aromatic Systems

The distinct reactivity of the different positions on the pyridine ring of this compound makes it an excellent platform for studying and performing chemo- and regioselective functionalization reactions. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. The nitrile group at the 3-position can undergo various transformations. The hydrogen atoms on the pyridine ring can be targeted for C-H activation/functionalization reactions. The fluorine atom at the 5-position also influences the reactivity of the ring. This differential reactivity allows for the selective introduction of various functional groups at specific positions, leading to the synthesis of highly functionalized and complex pyridine derivatives that would be difficult to access through other synthetic routes.

Future Research Directions and Challenges in 4 Chloro 5 Fluoropicolinonitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 4-chloro-5-fluoropicolinonitrile relies on a halogen exchange reaction, specifically the fluorination of 3,4,5,6-tetrachloropicolinonitrile using alkali metal fluorides in polar aprotic solvents. While effective, this method can require harsh conditions and may lead to the formation of over-fluorinated byproducts. google.com Future research is increasingly focused on developing more sustainable and efficient synthetic strategies.

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. The application of flow chemistry to the synthesis of fluorinated heterocycles is a promising area of investigation. acs.org Future work could focus on adapting the halogen exchange reaction for this compound to a continuous flow system, potentially reducing reaction times and improving control over the reaction parameters to minimize byproduct formation.

Biocatalysis: Enzymatic catalysis presents a green and highly selective alternative to traditional chemical methods. While the direct enzymatic synthesis of this compound has not yet been reported, the use of enzymes for the synthesis of other fluorinated compounds is an active area of research. nih.gov Enzymes like fluorinases, which can catalyze the formation of C-F bonds via an S_N2 mechanism, could be explored for the selective fluorination of appropriate precursors under mild conditions. acsgcipr.org Additionally, other enzymes such as transaminases and reductive aminases could be employed in the synthesis of derivatives of this compound. nih.gov

Catalytic Methods: The development of novel catalytic systems for the fluorination of chloropyridines is another important research avenue. nih.gov Rhodium(III)-catalyzed C-H functionalization has been successfully used to prepare multi-substituted 3-fluoropyridines. nih.gov Investigating similar catalytic approaches for the regioselective fluorination of a suitably substituted chloropicolinonitrile precursor could provide a more direct and atom-economical route to the target molecule.

Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways

The reactivity of this compound is dominated by nucleophilic aromatic substitution (S_NAr), where either the chlorine or fluorine atom is displaced by a nucleophile. The nitrile group enhances the electrophilicity of the pyridine (B92270) ring, facilitating these reactions. However, a deeper understanding of the regioselectivity and the underlying mechanistic pathways is crucial for designing more complex synthetic transformations.

Future research should focus on detailed mechanistic studies to elucidate the factors governing the regioselectivity of nucleophilic attack. While the fluorine atom is generally a better leaving group in S_NAr reactions, the specific electronic environment of the picolinonitrile ring can influence the outcome. Computational studies, such as Density Functional Theory (DFT), can be employed to model the reaction pathways and predict the most likely site of substitution under different reaction conditions. rsc.orgresearchgate.net

Beyond S_NAr, the exploration of other reactivity modes of the chloro, fluoro, and nitrile groups is a key area for future investigation. This includes exploring transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce new carbon-carbon bonds at the chlorinated or fluorinated positions. The reactivity of the nitrile group itself, through hydrolysis, reduction, or cycloaddition reactions, also offers opportunities for further functionalization.

Advanced Computational Modeling for De Novo Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.comresearchgate.netmdpi.comscirp.org In the context of this compound, DFT calculations can provide valuable insights into its electronic structure, reactivity, and the mechanisms of its reactions.

Future research will likely see an increased use of advanced computational modeling for the de novo design of reactions involving this picolinonitrile. By simulating the interaction of the molecule with various reagents and catalysts, it may be possible to predict novel and efficient synthetic transformations. This approach can accelerate the discovery of new reactions and optimize existing ones by providing a theoretical framework to guide experimental work. For instance, computational screening could identify novel catalysts for more sustainable synthetic routes or predict the regioselectivity of a given nucleophilic attack with high accuracy.

Integration into More Complex and Diverse Molecular Architectures

The primary value of this compound lies in its role as a versatile building block for the synthesis of more complex and biologically active molecules. Pyridine-containing pesticides, for example, are known for their high efficiency and low toxicity. agropages.com The unique substitution pattern of this picolinonitrile makes it an attractive starting material for the synthesis of novel agrochemicals and pharmaceuticals. researchgate.netnih.gov

Future research will undoubtedly focus on expanding the library of complex molecules derived from this compound. This will involve the development of multi-step synthetic sequences that leverage the reactivity of the chloro, fluoro, and nitrile groups to introduce a wide range of functional groups and build up molecular complexity. The synthesis of a radiolabeled derivative, [¹⁸F]-N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)-picolinamide, for PET imaging of mGluR4 in the brain, highlights the potential for incorporating this scaffold into advanced diagnostic tools. nih.gov

Addressing Stereochemical Control in Chiral Derivatization

The introduction of chirality is a critical aspect of modern drug discovery, as different enantiomers of a molecule can have vastly different biological activities. A significant challenge and a key area for future research in the chemistry of this compound is the development of methods for stereocontrolled derivatization.

This can be approached in several ways:

Asymmetric Synthesis: Developing asymmetric syntheses of derivatives of this compound is a primary goal. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. nih.govmdpi.comrsc.org For example, the asymmetric reduction of a ketone derivative or the enantioselective addition of a nucleophile to the pyridine ring could be explored.

Chiral Resolution: While less efficient than asymmetric synthesis, the resolution of racemic mixtures of chiral derivatives of this compound remains a viable strategy.

Use of Chiral Building Blocks: Incorporating chiral synthons that react with this compound is another approach to introduce stereocenters into the final molecule. The asymmetric synthesis of precursors like ethyl (S)-4-chloro-3-hydroxybutanoate using biocatalysts demonstrates the potential of this strategy. tum.de

Recent advances in the asymmetric synthesis of pipecolic acid and its derivatives provide a roadmap for developing similar strategies for picolinonitrile-based compounds. nih.gov The ultimate goal is to develop robust and scalable methods for the synthesis of enantiomerically pure compounds derived from this compound for evaluation as potential new drugs and agrochemicals.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-5-fluoropicolinonitrile, and what factors influence the choice of starting materials?

- Methodological Answer : Synthetic routes often involve halogenation or coupling reactions using fluorinated pyridine precursors. For example, nucleophilic aromatic substitution (SNAr) can introduce chloro and fluoro groups at specific positions. Starting materials like 5-fluoropicolinonitrile derivatives are preferred due to their reactivity. Reaction conditions (e.g., temperature, solvent polarity) and steric effects from substituents significantly influence yield and selectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for substituent effects?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C) is critical for identifying substitution patterns. Infrared (IR) spectroscopy helps detect nitrile groups (C≡N stretch ~2220 cm⁻¹). Mass spectrometry (MS) confirms molecular weight. Fluorine's strong electronegativity causes distinct NMR deshielding, while chlorine contributes isotopic splitting patterns .

Q. What solvent systems are most appropriate for studying the photostability of this compound?

- Methodological Answer : Use polar aprotic solvents (e.g., acetonitrile, DMSO) to minimize hydrolysis. Monitor degradation via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm. Stability studies should include dark controls to isolate light-induced effects .

Q. How should researchers handle and store this compound to maintain compound integrity during long-term studies?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Use desiccants to avoid moisture absorption, which can hydrolyze the nitrile group .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution at reactive sites. Fukui indices identify regions prone to nucleophilic attack. Compare with experimental kinetic data to validate computational models .

Q. What strategies resolve contradictory data regarding the biological activity of halogenated picolinonitriles in different study models?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake studies) to isolate confounding variables. Use isosteric analogs to differentiate electronic vs. steric effects. Meta-analyses of published data should account for variations in cell lines or assay conditions .

Q. How do steric and electronic effects of the chloro-fluoro substitution pattern influence crystallization behavior?

- Methodological Answer : X-ray crystallography reveals packing motifs. Chlorine’s larger van der Waals radius increases lattice energy compared to fluorine, favoring specific crystal phases. Differential Scanning Calorimetry (DSC) can correlate melting points with substituent effects .

Q. What comparative analysis methods differentiate position-specific halogen effects in derivatives?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸F for fluorine) paired with Positional Scanning Synthetic Combinatorial Libraries (PS-SCL) identifies substituent contributions to binding affinity. Compare Hammett constants (σ) for electronic effects .

Q. What mechanistic approaches validate proposed reaction pathways in multi-step syntheses of analogs?

- Methodological Answer : Use kinetic isotope effects (KIE) to identify rate-determining steps. Isolate intermediates via flash chromatography and characterize via X-ray crystallography. In-situ IR monitors reaction progress in real time .

Q. How can researchers optimize catalytic cyanation steps in synthesis?

- Methodological Answer : Screen transition-metal catalysts (e.g., Pd/Cu systems) under varying temperatures and solvent polarities. Use Design of Experiments (DoE) to identify optimal conditions. GC-MS quantifies intermediate cyanide incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。